molecular formula C24H29N3O8S B3947862 1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate

1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate

Cat. No. B3947862
M. Wt: 519.6 g/mol
InChI Key: YTJIMOMUZSABGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate, commonly known as N-(4-nitrophenylsulfonyl)-4-(4-phenylcyclohexyl)piperazine (NPP), is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. NPP is a piperazine derivative that was first synthesized in the 1990s by researchers at the University of Michigan. Since then, it has been studied for its potential use as a therapeutic agent in a variety of medical conditions.

Mechanism of Action

The exact mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate is not well understood, but it is thought to act on the serotonin and dopamine systems in the brain. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to reduce drug-seeking behavior in rats, which may be due to its effects on the dopamine system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate in lab experiments is that it has been well studied and its pharmacological effects are well understood. However, one limitation is that it is a relatively new compound and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are a number of future directions for research on 1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate. One area of research could focus on its potential use in the treatment of drug addiction. Another area of research could focus on its potential use in the treatment of anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

1-[(4-nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate has been studied for its potential use as a therapeutic agent in a variety of medical conditions. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S.C2H2O4/c26-25(27)21-10-12-22(13-11-21)30(28,29)24-16-14-23(15-17-24)20-8-6-19(7-9-20)18-4-2-1-3-5-18;3-1(4)2(5)6/h1-5,10-13,19-20H,6-9,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJIMOMUZSABGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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